tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate is a synthetic organic compound that features a tert-butyl group, a fluoromethyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The oxazepane ring can be formed by reacting an appropriate amino alcohol with a diester or a similar compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted oxazepane derivatives
Scientific Research Applications
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazepane ring can provide conformational rigidity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(chloromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
- tert-Butyl 6-(bromomethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
- tert-Butyl 6-(hydroxymethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate
Uniqueness
tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro, bromo, and hydroxymethyl analogs. This makes it particularly valuable in drug design and development.
Properties
Molecular Formula |
C11H20FNO4 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
tert-butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(14)13-4-5-16-8-11(15,6-12)7-13/h15H,4-8H2,1-3H3 |
InChI Key |
HWLQWJNIQHNIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)(CF)O |
Origin of Product |
United States |
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